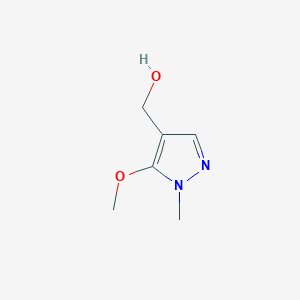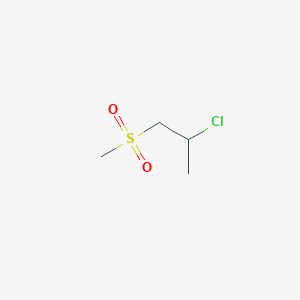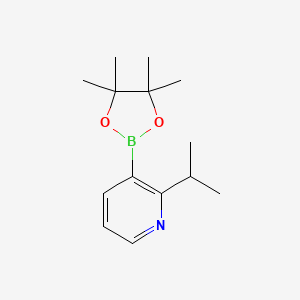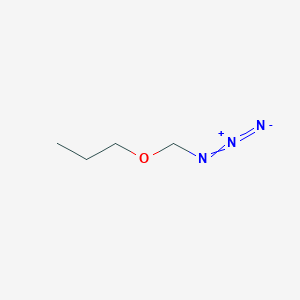![molecular formula C8H16ClF2NO B13453499 4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B13453499.png)
4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two fluorine atoms, a methylamino group, and a hydroxyl group attached to a cyclohexane ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a cyclohexane derivative, which is then subjected to fluorination to introduce the fluorine atoms at the 4,4-positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amine group to a different functional group.
Substitution: The fluorine atoms can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a tool for probing enzyme mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atoms and the methylamino group can influence the compound’s reactivity and binding affinity to various biological targets. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-Difluoro-1-methylcyclohexan-1-amine hydrochloride
- 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride
- 4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol
Uniqueness
4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride is unique due to the presence of the methylamino group and the hydroxyl group on the cyclohexane ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H16ClF2NO |
|---|---|
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
4,4-difluoro-1-(methylaminomethyl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H15F2NO.ClH/c1-11-6-7(12)2-4-8(9,10)5-3-7;/h11-12H,2-6H2,1H3;1H |
Clé InChI |
CKIILKCSUVDDFK-UHFFFAOYSA-N |
SMILES canonique |
CNCC1(CCC(CC1)(F)F)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13453434.png)
![3-Methyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13453437.png)
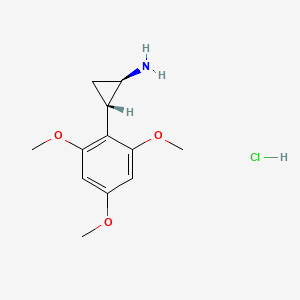
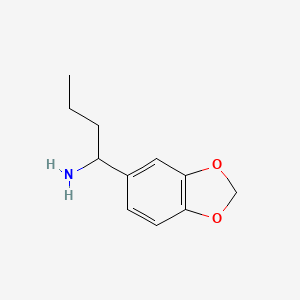
![3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13453452.png)

